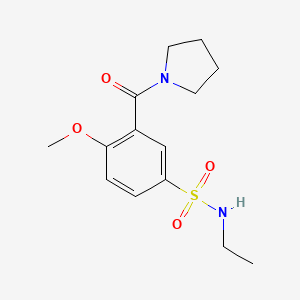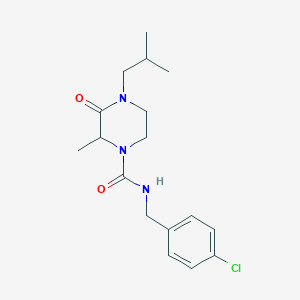
N-ethyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as EPM-102, is a chemical compound that has been synthesized for scientific research purposes. It is a sulfonamide derivative that has shown potential for use in the treatment of several diseases, including cancer and inflammation.
Mécanisme D'action
The exact mechanism of action of N-ethyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of several enzymes and signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-cancer and anti-inflammatory effects, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the immune system, with potential applications in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is its relative ease of synthesis compared to other sulfonamide derivatives. It also has a low toxicity profile, making it a safe compound to work with in the lab. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on N-ethyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to further study its effects on the immune system, with potential applications in autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
N-ethyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide can be synthesized by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with N-ethylpyrrolidine in the presence of a base. The resulting product is then reduced with hydrogen gas in the presence of a palladium catalyst to yield the final product.
Applications De Recherche Scientifique
N-ethyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied for its potential therapeutic effects in several diseases. In cancer research, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its anti-inflammatory effects, with promising results in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
N-ethyl-4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-15-21(18,19)11-6-7-13(20-2)12(10-11)14(17)16-8-4-5-9-16/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMJPJILZVSQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}phenyl)acetamide](/img/structure/B5289590.png)

![ethyl {2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5289604.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5289618.png)
![4-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5289620.png)
![2-(3-morpholinyl)-N-[2-(6-oxo-3-phenyl-5,6-dihydro-1(4H)-pyridazinyl)ethyl]acetamide hydrochloride](/img/structure/B5289624.png)

![(2R*,3S*,6R*)-5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5289637.png)
![4-benzyl-5-[1-(3-methoxypropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5289646.png)
![3-methyl-7-(2-methyl-2-phenoxypropanoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289649.png)

![N-(4-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]methyl}phenyl)acetamide](/img/structure/B5289656.png)
![ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate](/img/structure/B5289664.png)
